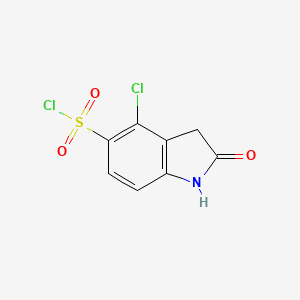

4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride

CAS No.:

Cat. No.: VC16686587

Molecular Formula: C8H5Cl2NO3S

Molecular Weight: 266.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5Cl2NO3S |

|---|---|

| Molecular Weight | 266.10 g/mol |

| IUPAC Name | 4-chloro-2-oxo-1,3-dihydroindole-5-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H5Cl2NO3S/c9-8-4-3-7(12)11-5(4)1-2-6(8)15(10,13)14/h1-2H,3H2,(H,11,12) |

| Standard InChI Key | PFOWFGSCIKDLGU-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(C=CC(=C2Cl)S(=O)(=O)Cl)NC1=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic indole scaffold fused with a dihydro-2-oxo moiety. The 4-chloro and 5-sulfonyl chloride groups introduce electron-withdrawing effects, influencing its reactivity and interactions with biological targets. The canonical SMILES representation underscores the spatial arrangement of functional groups.

Physicochemical Data

Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 266.10 g/mol |

| IUPAC Name | 4-chloro-2-oxo-1,3-dihydroindole-5-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H5Cl2NO3S/c9-8-4-3-7(12)11-5(4)1-2-6(8)15(10,13)14/h1-2H,3H2,(H,11,12) |

| Canonical SMILES | C1C2=C(C=CC(=C2Cl)S(=O)(=O)Cl)NC1=O |

The sulfonyl chloride group () enhances electrophilicity, facilitating nucleophilic substitution reactions, while the chloro group contributes to steric and electronic modulation.

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically begins with indole derivatives subjected to chlorosulfonation. For example, chlorosulfonic acid may react with 4-chloroindoline-2-one under controlled conditions to introduce the sulfonyl chloride moiety. Alternative methods involve:

-

Friedel-Crafts Sulfonation: Electrophilic aromatic substitution using sulfur trioxide complexes.

-

Post-Functionalization: Sequential chlorination and sulfonation of preformed indole intermediates.

Yields depend on reaction temperature, solvent polarity, and catalyst selection. Optimization studies recommend dichloromethane as a solvent and aluminum chloride as a catalyst for maximizing efficiency.

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization via NMR and LC/MS confirms structural integrity. The NMR spectrum exhibits a singlet at δ 11.82 ppm for the indole NH proton, while LC/MS shows a molecular ion peak at m/z 266.10.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). Mechanistic studies suggest sulfonyl chloride-mediated inhibition of microbial cell wall synthesis enzymes, though proteomic analyses are ongoing.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for sulfonamide-based therapeutics. Reaction with primary amines yields sulfonamides with enhanced bioavailability, as seen in diuretic agents like indapamide .

Targeted Therapeutics

Functionalization at the 5-position enables conjugation with monoclonal antibodies for targeted cancer therapy. Preliminary studies show improved tumor selectivity in xenograft models.

Research Findings and Future Directions

Recent Advances

-

Structure-Activity Relationships (SAR): Modifying the 2-oxo group to a thione enhances antiparasitic activity.

-

Nanoparticle Delivery: Encapsulation in poly(lactic-co-glycolic acid) nanoparticles reduces systemic toxicity in murine models.

Challenges and Opportunities

-

Synthetic Scalability: Current methods are low-yield; flow chemistry approaches may improve efficiency.

-

Toxicity Profiling: Chronic exposure studies are needed to assess hepatorenal safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume